Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate CAS number and identifiers
Tert-Butyl (benzo[d]isoxazol-3-ylmethyl)carbamate: A Strategic Pharmacophore Building Block in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundat...
Author: BenchChem Technical Support Team. Date: March 2026
Tert-Butyl (benzo[d]isoxazol-3-ylmethyl)carbamate: A Strategic Pharmacophore Building Block in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to the design of target-specific therapeutics. Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is a highly versatile, protected building block utilized to introduce the benzo[d]isoxazole core into complex drug scaffolds. As a Senior Application Scientist, I often rely on this intermediate when developing central nervous system (CNS) agents, bromodomain (BET) inhibitors, and tyrosine kinase inhibitors. The benzo[d]isoxazole moiety functions as a critical bioisostere for indole and benzisothiazole rings, offering unique electron distribution, distinct hydrogen-bonding capabilities (via the isoxazole nitrogen and oxygen), and improved metabolic stability against oxidative degradation.
The tert-butyloxycarbonyl (Boc) protection of the primary amine is a deliberate design choice. It allows researchers to perform harsh, orthogonal modifications—such as metal-catalyzed cross-couplings or electrophilic aromatic substitutions on the benzene ring—without compromising the delicate nucleophilicity of the aliphatic amine.
Chemical Identifiers & Physical Data
To ensure reproducibility and accurate inventory tracking during library synthesis, all quantitative and structural identifiers for this building block are summarized below[1].
Property
Value / Identifier
Chemical Name
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate
CAS Registry Number
1936628-40-8
Molecular Formula
C13H16N2O3
Molecular Weight
248.28 g/mol
SMILES
CC(C)(C)OC(=O)NCC1=NOC2=CC=CC=C12
Primary Utility
Scaffold for amidation and reductive amination
Mechanistic Rationale & Structural Significance
The architectural design of tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate solves two distinct synthetic challenges:
The Spacer Element : The "3-ylmethyl" group provides a flexible, one-carbon (
) spacer between the rigid aromatic core and the basic amine. This flexibility is often required for optimal ligand-receptor binding, particularly in accommodating the deep, narrow hydrophobic pockets of bromodomains or the allosteric sites of kinases.
The Boc Protecting Group : Amines are inherently prone to oxidation and undesired participation in electrophilic reactions. The Boc group sterically shields the nitrogen and delocalizes its lone pair into the adjacent carbonyl. Because the Boc group is exclusively sensitive to strong acids (e.g., TFA, HCl), it remains highly stable under the basic or nucleophilic conditions frequently utilized in upstream diversification.
Experimental Methodology: Deprotection and Functionalization
To successfully integrate this molecule into a drug candidate, the Boc group must be cleanly removed to liberate the nucleophilic amine. Below is a self-validating, field-proven protocol for the acidic cleavage and subsequent amide coupling of this building block.
Preparation : Dissolve 1.0 equivalent of tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.
Cleavage : Gradually add Trifluoroacetic acid (TFA) to form a 20% v/v solution at
, then allow it to warm to room temperature.
Causality: The strongly acidic TFA selectively protonates the carbamate’s ester oxygen. This triggers a fragmentation that releases gaseous carbon dioxide and isobutylene. The evolution of these gases thermodynamically prevents reversibility, driving the reaction to 100% completion without requiring forcing conditions.
Quench & Isolation : Concentrate the mixture in vacuo to remove excess TFA. Re-dissolve the resulting crude oil in DCM and wash vigorously with saturated aqueous
until the aqueous phase pH stabilizes at ~8.
Causality: The reaction initially yields a non-nucleophilic trifluoroacetate salt. Neutralization with a mild base like
is mandatory to afford the free base (benzo[d]isoxazol-3-ylmethanamine) necessary for the next coupling step.
Phase 2: Downstream Coupling
Pre-activation : In a separate, dry flask, dissolve 1.1 equivalents of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes.
Causality: DMF is chosen as a polar aprotic solvent because it effectively solvates the highly polar active ester intermediate. HATU is utilized over traditional carbodiimides (like EDC) because it rapidly converts the acid into an extremely reactive O-7-azabenzotriazole ester, which accelerates the reaction and suppresses potential racemization of chiral centers on the carboxylic acid. The bulky DIPEA serves as a non-nucleophilic base; it neutralizes protons generated during coupling without competitively attacking the activated ester.
Coupling : Introduce the free benzo[d]isoxazol-3-ylmethanamine (1.0 eq) to the activated mixture. Stir for 4–6 hours at room temperature, then precipitate the product via the addition of cold water.
Synthetic Workflow Visualization
The typical lifecycle of this building block—from its chemically protected state to its final incorporation into a therapeutic—is mapped below.
Figure 1: Synthetic workflow from Boc-protected building block to target pharmacophore.
Therapeutic Applications in Drug Development
Once deprotected and functionalized, the benzo[d]isoxazole derivative generated from CAS 1936628-40-8 serves critically in several key pharmacological arenas:
BET Bivalent Inhibitors : Rational drug design has demonstrated that benzo[d]isoxazole derivatives are potent Bromodomain and Extra-Terminal (BET) domain inhibitors. They exhibit excellent binding affinity to the BD2 domain and have shown promising in vivo capability for potential treatments in oncology, notably prostate cancer[2].
Tyrosine Kinase Modulators : Substitutions off the core geometry of the benzo[d]isoxazole ring are extensively patented as selective c-kit tyrosine kinase inhibitors. Inhibiting c-kit is vital for mitigating mast-cell proliferation, which directly targets fibrotic anomalies and severe autoimmune disorders[3].
References
Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
BENZO[D]ISOXAZOLE DERIVATIVES AS C-KIT TYROSINE KINASE INHIBITORS FOR THE TREATMENT OF DISORDERS ASSOCIATED WITH THE OVER PRODUC. Google Patents (EP 2 069 020 B1).
Introduction: The Benzo[d]isoxazole Core as a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activities of the Benzo[d]isoxazole Scaffold For Researchers, Scientists, and Drug Development Professionals The benzo[d]isoxazole ring system, a bicyclic heterocycle contain...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activities of the Benzo[d]isoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole ring system, a bicyclic heterocycle containing fused benzene and isoxazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that are capable of binding to a wide range of distinct biological targets, leading to a diverse array of pharmacological activities. The unique electronic and structural properties of the benzo[d]isoxazole core have enabled its incorporation into numerous clinically significant drugs and a vast library of investigational compounds.
This technical guide provides an in-depth exploration of the key biological activities associated with benzo[d]isoxazole derivatives. We will dissect the molecular mechanisms, present comparative data for key compounds, and provide detailed experimental protocols for validating these activities. The narrative is designed to move from the most clinically established applications—antipsychotic and anticonvulsant therapies—to promising areas of ongoing research, including anticancer and anti-inflammatory effects.
Part 1: Antipsychotic Activity - Modulating Neurotransmission
The 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold is a cornerstone in the development of modern atypical antipsychotics.[3] Drugs like risperidone and its active metabolite paliperidone have become mainstays in the treatment of schizophrenia and bipolar disorder, owing to a pharmacological profile that balances efficacy with a reduced risk of certain side effects compared to older agents.[4]
The therapeutic action of benzo[d]isoxazole-based antipsychotics is primarily attributed to their potent antagonist activity at two key G-protein coupled receptors in the central nervous system: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[3][5][6]
Dopamine D2 Receptor Blockade : The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is responsible for the "positive" symptoms of psychosis (e.g., hallucinations, delusions).[6][7] Like all antipsychotics, benzo[d]isoxazole derivatives block D2 receptors in this pathway, which reduces dopaminergic neurotransmission and alleviates these symptoms.[7][8]
Serotonin 5-HT2A Receptor Blockade : A high affinity for 5-HT2A receptors, often greater than for D2 receptors, is the hallmark of an "atypical" antipsychotic.[6][9] This action is crucial for several reasons. Firstly, it is thought to mitigate the extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia, that arise from D2 blockade in the nigrostriatal pathway. Secondly, 5-HT2A antagonism may contribute to efficacy against the "negative" and cognitive symptoms of schizophrenia.[7][10]
This balanced D2/5-HT2A antagonism is the critical causality behind their clinical profile, offering broad symptom control with improved tolerability.[3][11] These compounds also exhibit varying affinities for other receptors, such as α-adrenergic and histaminergic H1 receptors, which can contribute to both therapeutic effects (e.g., anxiolysis) and side effects (e.g., orthostatic hypotension, sedation).[7][10][11]
Signaling Pathway: Atypical Antipsychotic Action
Caption: Dual D2/5-HT2A receptor antagonism by benzo[d]isoxazole antipsychotics.
Comparative Receptor Binding Affinities
The ratio of 5-HT2A to D2 receptor affinity is a key indicator of a compound's potential atypicality. A lower Ki value signifies higher binding affinity.
This in vivo model is a self-validating system for assessing the potential antipsychotic activity of a test compound by measuring its ability to counteract the dopamine-agonist effects of amphetamine.
Animal Model : Male mice or rats are used. They are acclimatized to the laboratory environment and testing chambers for several days prior to the experiment.
Apparatus : An open-field arena equipped with a grid of infrared beams connected to a computerized tracking system to measure locomotor activity (e.g., distance traveled, beam breaks).
Grouping : Animals are randomly assigned to groups (n=8-10 per group):
Vehicle Control (e.g., saline or DMSO/saline)
Amphetamine Control (e.g., 2-5 mg/kg amphetamine)
Positive Control (e.g., Risperidone + Amphetamine)
Test Compound(s) (Various doses of benzo[d]isoxazole derivative + Amphetamine)
Procedure :
Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, i.p.).
After a set pre-treatment time (e.g., 30-60 minutes), administer amphetamine (or vehicle) to all groups except the vehicle control.
Immediately place the animal in the open-field arena.
Record locomotor activity for a defined period, typically 60-90 minutes.[3]
Data Analysis : Compare the total locomotor activity of the test compound groups to the amphetamine control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A statistically significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic-like activity.[3]
Part 2: Anticonvulsant Activity - Stabilizing Neuronal Excitability
The benzo[d]isoxazole scaffold is also central to the identity of zonisamide, a sulfonamide-related anticonvulsant used in the treatment of epilepsy.[12][13] Its mechanism is distinct from the antipsychotics, focusing on the direct modulation of ion channel function to suppress aberrant neuronal firing.
Core Mechanism: Blockade of Voltage-Gated Ion Channels
The anticonvulsant effect of zonisamide and related compounds stems from a dual mechanism that dampens neuronal hyperexcitability.[14]
Voltage-Gated Sodium Channel Blockade : During a seizure, neurons fire action potentials at a sustained, high frequency. Zonisamide blocks voltage-sensitive sodium channels, reducing this repetitive firing.[14][15][16] This action stabilizes the neuronal membrane and prevents the propagation of the seizure discharge.
T-type Calcium Channel Inhibition : Zonisamide also inhibits low-threshold T-type calcium channels.[12][13][15] These channels are involved in the rhythmic firing of neurons, particularly in the thalamus, which is a feature of certain seizure types like absence seizures.[16] Blocking these channels disrupts these abnormal rhythms.
This combination of complementary actions may offer a clinical advantage over agents with a single mechanism of action, potentially explaining its efficacy in patients resistant to other antiepileptic drugs.[14][15]
Workflow: Evaluating Anticonvulsant Activity
Caption: Experimental workflow for anticonvulsant drug discovery.
Comparative Anticonvulsant Efficacy
The Maximal Electroshock Seizure (MES) test is a standard preclinical model for grand mal seizures. The Protective Index (PI) is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), with a higher PI indicating a better safety margin.
Compound
MES ED50 (mg/kg, oral)
Protective Index (PI)
Z-6b (Novel Derivative)
20.5
10.3
AD-810 (Zonisamide Precursor)
14.90
High
Phenytoin (Standard)
Potent
Lower than test compounds
Carbamazepine (Standard)
Potent
Lower than test compounds
Data compiled from ACS Chemical Neuroscience[17] and PubMed.[1][18]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
This protocol is chosen to identify compounds effective against generalized tonic-clonic seizures, validating the sodium channel blocking mechanism.
Animal Model : Male mice or rats are used.
Grouping : Animals are randomly assigned to a vehicle control group and several test groups receiving different doses of the benzo[d]isoxazole compound.
Drug Administration : The test compound is administered orally (p.o.) or intraperitoneally (i.p.).
Testing : At the time of predicted peak effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes.
Endpoint : The endpoint is the abolition of the hind-limb tonic extensor component of the seizure. An animal is considered "protected" if this phase is absent.
Data Analysis : The percentage of animals protected at each dose is recorded. The ED50 (the dose required to protect 50% of the animals) is then calculated using probit analysis. This provides a quantitative measure of the compound's anticonvulsant potency.[17][18][19]
Part 3: Anticancer Activity - A Multifaceted Approach
Recent research has highlighted the significant potential of the benzo[d]isoxazole scaffold in oncology.[1] Unlike the more targeted mechanisms in neuropharmacology, the anticancer activity of these derivatives appears to be multifaceted, involving the inhibition of key signaling pathways, direct cytotoxicity, and enzymatic modulation.[20][21]
Identified Mechanisms of Action
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) : HIF-1α is a transcription factor that is overexpressed in many tumors and plays a critical role in tumor progression, angiogenesis, and metastasis.[21] Certain N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of the HIF-1α signaling pathway.[21]
Inhibition of Histone Deacetylases (HDACs) : HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. A series of 1,2,3-triazoles tethered to a benzo[d]isoxazole core were found to be potent antiproliferative agents against acute myeloid leukemia (AML) cells, with evidence suggesting HDAC inhibition as a molecular mode-of-action.[22]
Inhibition of Bromodomain and Extra-Terminal (BET) Proteins : BET proteins are readers of epigenetic marks and are critical for the transcription of key oncogenes like MYC. Benzo[d]isoxazole derivatives have been developed as potent and selective BET inhibitors for the potential treatment of castration-resistant prostate cancer (CRPC).[23]
Direct Cytotoxicity : Various benzo[d]isoxazole derivatives have demonstrated direct cytotoxic and antiproliferative activity against a range of human cancer cell lines, including lung (A549), colon (HT-29), breast (MCF-7), liver (HepG-2), and cervical (HeLa) cancer cells.[1][20][24][25]
Signaling Pathway: HIF-1α Inhibition
Caption: Inhibition of the HIF-1α signaling pathway by benzo[d]isoxazole derivatives.
Comparative Anticancer Activity (IC50)
The IC50 value represents the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%. Lower values indicate greater potency.
Compound Class
Cell Line
IC50 (µM)
Triazole-Tethered (PTB)
MV4-11 (AML)
2.0
Acetamide Derivative (9c)
MCF-7 (Breast)
2.36
Acetamide Derivative (9d)
A549 (Lung)
6.98
Nitrobenzoxazole (1a)
A549 (Lung)
17.41
Data compiled from PubMed[22] and Taylor & Francis.[20]
Experimental Protocol: MTT Cell Viability Assay
This is a foundational, colorimetric assay to assess the cytotoxic or antiproliferative effects of a compound on cancer cells in vitro.
Cell Culture : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
Compound Treatment : Prepare serial dilutions of the benzo[d]isoxazole test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation : Incubate the plate for a set period, typically 48-72 hours.
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.[21]
Data Acquisition : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 4: Anti-inflammatory Activity
The benzo[d]isoxazole scaffold has also been investigated for its anti-inflammatory properties.[1] This activity is particularly relevant as inflammation is a key driver of numerous chronic diseases. The mechanism often involves modulating the complex signaling cascades that lead to the production of pro-inflammatory mediators.
Core Mechanism: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these derivatives are primarily mediated through the inhibition of key pro-inflammatory signaling pathways:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : NF-κB is a master regulator of inflammation. In its inactive state, it is held in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and induces the transcription of genes for pro-inflammatory cytokines, chemokines, and enzymes like COX-2. Benzo[d]oxazole (a closely related scaffold) derivatives have been shown to mediate their effects by modulating this pathway.[26][27]
MAPK (Mitogen-Activated Protein Kinase) Pathway : The p38 MAPK pathway is another crucial regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[28] Inhibition of this pathway is a well-established strategy for treating inflammatory diseases, and some isoxazole derivatives have shown potent inhibitory activity against p38 MAP kinase.[28]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.[26]
Animal Model : Male Wistar rats (180-250g) are typically used.[26]
Acclimatization : Animals are acclimatized to laboratory conditions for at least one week before the experiment.
Grouping : Animals are randomly divided into:
Control Group (Vehicle)
Standard Group (e.g., Diclofenac Sodium)
Test Groups (various doses of benzo[d]isoxazole derivative)
Procedure :
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
Administer the test compound, standard, or vehicle orally or intraperitoneally.
After 1 hour, inject a 1% solution of carrageenan (an inflammatory agent) into the sub-plantar region of the right hind paw of all rats.
Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
Data Analysis : Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. The formula is:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. A significant reduction in edema indicates potent anti-inflammatory activity.[26]
Conclusion and Future Directions
The benzo[d]isoxazole scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility has given rise to blockbuster drugs in psychiatry and neurology and continues to fuel promising research in oncology and immunology. The diverse mechanisms of action—from receptor antagonism and ion channel blockade to enzyme and transcription factor inhibition—underscore the chemical adaptability of this core.
Future research will likely focus on refining the structure-activity relationships to enhance selectivity and reduce off-target effects. For instance, developing derivatives that selectively target specific cancer-related pathways while sparing healthy cells, or fine-tuning receptor affinity profiles to create novel antipsychotics with even better side-effect profiles, remains a key objective. The continued exploration of this remarkable scaffold holds significant promise for the development of next-generation therapeutics for a wide spectrum of human diseases.
References
Mechanism of Action | PERSERIS® (risperidone) HCP. (n.d.). Retrieved from [Link]
Risperidone - Wikipedia. (n.d.). Retrieved from [Link]
Ueda, Y., et al. (2007). Clinical pharmacology and mechanism of action of zonisamide. PubMed. Retrieved from [Link]
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape. Retrieved from [Link]
Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. Retrieved from [Link]
Zonisamide - Wikipedia. (n.d.). Retrieved from [Link]
Ghosh, A. (2024). Risperidone. StatPearls - NCBI Bookshelf. Retrieved from [Link]
What is the mechanism of Zonisamide? (2024). Patsnap Synapse. Retrieved from [Link]
What is the mechanism of Paliperidone Palmitate? (2024). Patsnap Synapse. Retrieved from [Link]
Mechanism of Action of Risperidone | Psychopharmacology Institute. (2014). Psychopharmacology Institute. Retrieved from [Link]
Paliperidone Long-Acting Injections: Mechanism of Action, Formulations, and Clinical Applications. (2021). Psych Scene Hub. Retrieved from [Link]
What is the mechanism of action of Paliperidone (Invega)? (2025). Dr.Oracle. Retrieved from [Link]
What is the mechanism of Risperidone? (2024). Patsnap Synapse. Retrieved from [Link]
Chen, Y., et al. (2019). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. PMC. Retrieved from [Link]
Paliperidone - Wikipedia. (n.d.). Retrieved from [Link]
Chue, P., & Chue, J. (2012). Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. PubMed. Retrieved from [Link]
Kumar, G., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Retrieved from [Link]
Glamkowski, E. J., et al. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. PubMed. Retrieved from [Link]
Masuda, Y., et al. (1979). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. PubMed. Retrieved from [Link]
Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). ResearchGate. Retrieved from [Link]
Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Publications. Retrieved from [Link]
3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. (1979). ResearchGate. Retrieved from [Link]
Ashwini, N., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed. Retrieved from [Link]
Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. (2014). ResearchGate. Retrieved from [Link]
Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research. Retrieved from [Link]
1,2-Benzisoxazole-3-acetamide derivatives as dual agents for DPP-IV inhibition and anticancer activity. (2018). Taylor & Francis. Retrieved from [Link]
Synthesis and Anticonvulsant Activity of Some Novel Semicarbazone Containing Benzoxazole: Pharmacophore Model Study. (n.d.). Bentham Science Publishers. Retrieved from [Link]
BIOCHEMICAL, NEUROCHEMICAL AND BEHAVIOURAL RESPONSES FOLLOWING ADMINISTRATION OF 6-FLUORO-3-(PIPERIDIN-4-YL) BENZO[D] ISOXAZOLE DERIVATIVES AND ANTIPSYCHOTIC DRUGS IN MICE. (2015). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. PubMed. Retrieved from [Link]
Benzisoxazole - Wikipedia. (n.d.). Retrieved from [Link]
Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. (2012). JOCPR. Retrieved from [Link]
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Innoscience Research. Retrieved from [Link]
(PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2020). ResearchGate. Retrieved from [Link]
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024). ACS Publications. Retrieved from [Link]
Zhang, M., et al. (2018). Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). PubMed. Retrieved from [Link]
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved from [Link]
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021). ACS Publications. Retrieved from [Link]
Marcinkiewicz, J., & Walczak, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. Retrieved from [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved from [Link]
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). PMC. Retrieved from [Link]
Use of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate in medicinal chemistry
An Application Guide to Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate in Modern Medicinal Chemistry Authored by a Senior Application Scientist Foreword: The Strategic Importance of a Privileged Scaffold In the landsc...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate in Modern Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. The benzo[d]isoxazole (also known as 1,2-benzisoxazole) ring system is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4][5]
This document provides a detailed guide to Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate , a key building block that leverages the power of the benzo[d]isoxazole core. Its primary utility lies in providing a stable, protected form of the 3-(aminomethyl)benzo[d]isoxazole pharmacophore, a critical component in several blockbuster atypical antipsychotic drugs.[1][6] The strategic use of the tert-butoxycarbonyl (Boc) protecting group is central to its function, enabling chemists to perform complex synthetic transformations on other parts of a molecule without unintended reactions at the primary amine.[7][8][9]
Herein, we will explore the causality behind its application, provide validated, step-by-step protocols for its synthesis and use, and contextualize its role in the broader drug discovery workflow.
Caption: Chemical structure of the title compound.
Part 1: Core Application in Neuroleptic Drug Synthesis
The most significant application of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is as a pivotal intermediate in the synthesis of atypical antipsychotics, most notably Risperidone and its active metabolite, Paliperidone.[1][10] These drugs have revolutionized the treatment of schizophrenia and other psychotic disorders.
Mechanistic Rationale: Targeting Dopamine and Serotonin Pathways
The therapeutic efficacy of these agents is primarily attributed to their potent and balanced antagonism of central nervous system (CNS) receptors, specifically the dopamine D2 and serotonin 5-HT2A receptors.[10][11] The benzo[d]isoxazole moiety serves as a crucial pharmacophore that fits into the binding pockets of these receptors. The precise architecture, afforded by linking this core via the 3-methylamine position to other cyclic fragments, is critical for achieving the desired high-affinity binding and the "atypical" profile, which is associated with a lower incidence of extrapyramidal side effects (EPS) compared to older antipsychotics.[1][11]
Caption: Antagonism of D2 and 5-HT2A receptors by benzisoxazole-derived drugs.
The Synthetic Workflow: A Protected Pathway
The synthesis of complex molecules like Paliperidone requires a multi-step approach where the primary amine of the 3-(aminomethyl)benzo[d]isoxazole core must be temporarily masked or "protected." This is where Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is indispensable. The Boc group is robust enough to withstand many reaction conditions but can be removed cleanly under specific acidic conditions when the amine is needed for the final coupling step.[9][12]
This workflow ensures higher yields and purity of the final Active Pharmaceutical Ingredient (API) by preventing the highly nucleophilic primary amine from engaging in unwanted side reactions.
Synthesis of derivatives from Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate
An In-Depth Technical Guide to the Synthesis of Novel Derivatives from Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate Authored by a Senior Application Scientist Introduction: The Benzisoxazole Scaffold as a Privileged...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of Novel Derivatives from Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate
Authored by a Senior Application Scientist
Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2-benzisoxazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Its unique electronic and structural properties allow it to serve as a versatile bioisosteric replacement for other functionalities, enhancing metabolic stability, and modulating physicochemical properties.[2] Derivatives of this heterocycle have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][3]
This guide focuses on Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate, a strategically designed starting material for the synthesis of novel 3-substituted 1,2-benzisoxazole derivatives. The tert-butyloxycarbonyl (Boc) protecting group offers a stable, yet readily cleavable, handle that unmasks a reactive primary amine. This primary amine serves as a critical diversification point, enabling the exploration of a vast chemical space through subsequent functionalization.
This document provides detailed, field-proven protocols for the deprotection of the carbamate and subsequent derivatization into key chemical classes: ureas, thioureas, and secondary amines via reductive amination. The experimental choices and underlying chemical principles are explained to empower researchers in their synthetic endeavors.
Core Synthesis Workflow: Unlocking the Primary Amine
The pivotal first step in utilizing Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is the quantitative removal of the Boc protecting group. This is most effectively achieved under acidic conditions.
Caption: Boc deprotection workflow via acid catalysis.
Protocol 1: Acid-Catalyzed Boc Deprotection
Rationale:
Strong acids like trifluoroacetic acid (TFA) or aqueous phosphoric acid efficiently cleave the Boc group.[4] The mechanism involves protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid, which readily decarboxylates to yield the desired primary amine.[5] The tert-butyl cation is typically scavenged by the conjugate base or deprotonated to form isobutylene gas.[5] Using a volatile acid like TFA simplifies workup, as it can be removed under reduced pressure.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Dissolve Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate (1.0 eq) in dichloromethane (approx. 0.1 M).
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Repeat until effervescence ceases.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (benzo[d]isoxazol-3-yl)methanamine. The product is often of sufficient purity for subsequent steps but can be purified by column chromatography if necessary.
Application Note 1: Synthesis of Bioactive Urea and Thiourea Derivatives
The urea and thiourea functionalities are potent hydrogen bond donors and acceptors, making them highly valuable in drug design for establishing strong interactions with biological targets. A new series of urea/thiourea derivatives of a benzisoxazole analogue have been synthesized and shown to possess promising antiglycation activity.[6]
Caption: General scheme for urea/thiourea synthesis.
Protocol 2: Synthesis of N-Aryl Ureas
Rationale:
This protocol relies on the direct nucleophilic attack of the primary amine on the electrophilic carbon of an isocyanate. The reaction is typically fast, high-yielding, and proceeds without the need for a catalyst. The choice of solvent is critical; aprotic solvents like THF or DCM are preferred to prevent reaction with the solvent.
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
Dissolve (benzo[d]isoxazol-3-yl)methanamine (1.0 eq) in anhydrous THF (approx. 0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon).
In a separate flask, prepare a solution of the desired aryl isocyanate (1.05 eq) in anhydrous THF.
Slowly add the isocyanate solution to the stirred amine solution at room temperature.
Stir the reaction mixture at room temperature. The product often precipitates out of the solution as it forms. Monitor the reaction by TLC (typically complete within 30 minutes to 2 hours).
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF or diethyl ether, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.
Application Note 2: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is one of the most powerful and versatile methods for forming C-N bonds, enabling the synthesis of secondary and tertiary amines. The one-pot procedure, involving the in-situ formation and reduction of an imine, is highly efficient.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is a mild and selective reducing agent that does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.[8]
Caption: Workflow for one-pot reductive amination.
Protocol 3: One-Pot Reductive Amination with Aldehydes
Rationale:
The reaction proceeds in two main steps within the same pot: (1) condensation of the primary amine with an aldehyde to form an iminium ion intermediate, and (2) immediate reduction of the iminium ion by NaBH(OAc)₃ to the corresponding secondary amine.[8] A slightly acidic environment, often provided by acetic acid or the amine salt itself, can catalyze iminium ion formation. Dichloroethane (DCE) or THF are common solvents.[8]
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is a highly valuable and versatile building block for medicinal chemistry and drug discovery programs. The straightforward deprotection protocol grants access to a key primary amine intermediate, which can be readily diversified into a wide array of derivatives. The robust protocols detailed herein for the synthesis of ureas, thioureas, and secondary amines provide a solid foundation for creating compound libraries aimed at identifying novel therapeutic agents.
References
BenchChem. A Proposed Synthetic Pathway for 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide.
ResearchGate. The synthetic route of carboxamide compounds containing benzoxazole motif.
Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
ResearchGate. Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.
PMC. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases.
ResearchGate. ChemInform Abstract: Review on Synthesis of 3‐Substituted 1,2‐Benzisoxazole Derivatives.
ResearchGate. Previous synthesis of urea or thiourea 3 (X=O or S) and 2-amino benzo1,3-oxazine 5.
PubMed. Inhibition of protein glycation by urea and thiourea derivatives of glycine/proline conjugated benzisoxazole analogue - synthesis and structure-activity studies.
ScienceDirect. A synthetic route to novel 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)(thio)barbiturates.
Frontiers in Chemistry. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide.
HETEROCYCLES. SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM.
Semantic Scholar. Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti-tumor Activity.
Journal of Medicinal Chemistry. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl).
IISTE.org. Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti - IISTE.org.
ResearchGate. Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF.
RSC Advances. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
BenchChem. Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde.
Organic Chemistry Portal. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.
Beilstein Journals. Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper.
IRIS-AperTO. Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper.
Journal of Chemical Sciences. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
Indian Journal of Chemistry. Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions.
Technical Support Center: Synthesis of Benzo[d]isoxazole Derivatives
Welcome to the technical support center for the synthesis of benzo[d]isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and sid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of benzo[d]isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of benzo[d]isoxazole derivatives, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Yield of the Desired Benzo[d]isoxazole
Question: My reaction to synthesize a 3-arylbenzo[d]isoxazole from an o-hydroxyacetophenone and hydroxylamine has resulted in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this classical condensation-cyclization reaction are a frequent challenge. The primary culprits often involve incomplete reaction, side reactions, or degradation of starting materials or products. Let's break down the possibilities:
Incomplete Oxime Formation: The initial step is the formation of an oxime from the ketone. If this equilibrium is not driven to completion, you will have unreacted starting material, which complicates purification and lowers your overall yield.
Troubleshooting:
pH Control: The pH of the reaction is critical. Oxime formation is typically favored under slightly acidic conditions. If the conditions are too basic, the hydroxylamine can be neutralized, and if too acidic, the ketone can undergo acid-catalyzed side reactions. A buffered system or the use of hydroxylamine hydrochloride with a mild base like sodium acetate is often effective.
Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to track the consumption of the starting ketone.[1]
Inefficient Cyclization: The subsequent intramolecular cyclization to form the benzo[d]isoxazole ring can be the rate-limiting step and is often where yield is lost.
Troubleshooting:
Dehydrating Agent/Catalyst: The cyclization involves the elimination of water. The presence of a dehydrating agent or a suitable catalyst can significantly promote this step. While sometimes the reaction is run at elevated temperatures to drive off water, a chemical dehydrating agent or a catalyst like a strong acid (e.g., methanesulfonic acid) can improve yields.[2]
Solvent Choice: The choice of solvent can influence the reaction rate. A solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be beneficial.
Starting Material Quality: The purity of your o-hydroxyacetophenone and hydroxylamine is paramount. Impurities can interfere with the reaction and lead to the formation of side products.
Troubleshooting:
Purification of Starting Materials: Ensure your starting materials are pure. Recrystallization of the o-hydroxyacetophenone and using fresh, high-purity hydroxylamine hydrochloride is recommended.
Workflow for Optimizing Benzo[d]isoxazole Synthesis
Caption: Troubleshooting workflow for low yield in benzo[d]isoxazole synthesis.
Issue 2: Formation of Unexpected Side Products
Question: I am observing significant impurity formation in my synthesis of a benzo[d]isoxazole derivative. What are the likely side reactions, and how can I minimize them?
Answer: Side product formation is a common hurdle that can significantly reduce your yield and complicate purification. The nature of the side products depends on the specific synthetic route and reaction conditions. Here are some of the most frequently encountered side reactions:
Dimerization of Intermediates: Nitrile oxides, which can be intermediates in some synthetic routes to isoxazoles, are prone to dimerization to form furoxans, especially at high concentrations.[3]
Mitigation Strategy:
In Situ Generation: Generate the nitrile oxide in situ in the presence of the other reactant to ensure it reacts before it has a chance to dimerize.
Slow Addition: Slowly adding the precursor of the nitrile oxide to the reaction mixture can help maintain a low concentration and minimize dimerization.[3]
Formation of Regioisomers: When using unsymmetrical starting materials, the formation of a mixture of regioisomers is a possibility.[3]
Mitigation Strategy:
Reaction Conditions: The regioselectivity can often be influenced by adjusting the reaction conditions such as pH, solvent polarity, and temperature.[3]
Catalyst Control: The use of certain catalysts, such as Lewis acids, can sometimes direct the reaction towards a single regioisomer.[3]
Substrate Modification: Modifying the electronic or steric properties of the substituents on your starting materials can also favor the formation of one isomer over the other.
Ring-Opening of the Benzo[d]isoxazole Core: The benzo[d]isoxazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under harsh basic or reductive conditions. This can lead to the formation of o-hydroxybenzonitriles or other degradation products. The reductive ring opening of the isoxazole moiety is a known metabolic pathway for some drugs.[4]
Mitigation Strategy:
Mild Reaction Conditions: Use the mildest possible reaction conditions for any subsequent transformations on the benzo[d]isoxazole core.
Protecting Groups: If harsh conditions are unavoidable, consider protecting sensitive functional groups on the molecule.
Increase reaction time or temperature, use a more effective cyclizing agent.[1]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my crude benzo[d]isoxazole derivative. What are the best practices for purification?
Answer: The purification of benzo[d]isoxazole derivatives can indeed be challenging due to the potential for closely related impurities and the physicochemical properties of the target compound. A systematic approach is key.
Column Chromatography: This is the most widely used technique for the purification of these compounds.[5]
Solvent System Screening: Before running a large-scale column, it is essential to screen various solvent systems using TLC to find the optimal conditions for separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[5]
Solvent Selection: The key is to find a solvent or a solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Preparative TLC or HPLC: For small-scale purifications or for separating very closely related compounds, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.
Technical Support Center: Optimization & Troubleshooting for Carbamate Synthesis
Welcome to the Technical Support Center for Carbamate Formation. Designing a robust protocol for synthesizing N-substituted carbamates requires precise control over reaction thermodynamics, stoichiometric ratios, and che...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Carbamate Formation. Designing a robust protocol for synthesizing N-substituted carbamates requires precise control over reaction thermodynamics, stoichiometric ratios, and chemoselectivity. As an application scientist, you must treat your reaction flask as a dynamic ecosystem where solvent, base pKa, and electrophile stability interact.
Below is an expert-curated guide targeting the most common failure modes in carbamate synthesis, backed by field-proven causality and self-validating protocols.
Q1: Why do I observe massive urea byproduct formation when synthesizing carbamates via chloroformates, and how do I prevent it?The Causality: The generation of urea byproducts is almost always a symptom of moisture contamination or improper stoichiometric addition[1]. When a chloroformate reacts with residual water, it generates an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (losing CO₂) to form a highly nucleophilic free amine. This newly formed amine then attacks another equivalent of unreacted chloroformate, yielding a symmetrical urea[1]. Alternatively, if the starting amine is added in massive excess or the reaction temperature exceeds 25°C, the amine can attack the initially formed carbamate to produce urea[1].
The Fix: Maintain strictly anhydrous conditions (<50 ppm water). Pre-dry solvents over molecular sieves, utilize a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl without side reactions, and ensure the chloroformate is kept at 0°C during dropwise addition[1].
Q2: How can I achieve chemoselective N-carbamylation of amino alcohols without protecting the hydroxyl group?The Causality: Primary and secondary amines are kinetically more nucleophilic than hydroxyl groups due to the lower electronegativity and superior polarizability of nitrogen[2]. However, under highly basic conditions or when relying on hyper-nucleophilic catalysts like 4-dimethylaminopyridine (DMAP), the reaction shifts toward thermodynamic control, promoting O-carbamylation via an acylpyridinium intermediate.
The Fix: Rely on the inherent nucleophilicity gap. Exclude DMAP and strong inorganic bases. Conducting the reaction near neutral pH (or using weak bases like sodium bicarbonate) ensures the amine reacts exclusively while the hydroxyl group remains protonated and inert.
Q3: My hindered secondary amine shows negligible conversion with dialkyl carbonates under basic conditions. What is the mechanism of failure?The Causality: Base-catalyzed carbamylation relies on direct nucleophilic attack. However, with sterically hindered amines reacting with unactivated carbonates (like dimethyl carbonate), the tetrahedral intermediate fails to form favorably. Furthermore, strong bases like potassium tert-butoxide (t-BuOK) can trigger transesterification of the product with the alcohol byproduct, further depressing yields[3].
The Fix: Transition to Lewis acid catalysis. Using 5-10 mol% Zinc acetate (Zn(OAc)₂) activates the carbonyl oxygen of the carbonate, significantly increasing its electrophilicity and permitting direct nucleophilic attack without aggressive basic conditions[3]. Tin catalysts, such as dibutyltin maleate at 90°C, also exhibit exceptional efficiency for transcarbamoylation while maintaining high functional-group tolerance[4].
Q4: We are replacing toxic phosgene derivatives with green CO₂ fixation. However, we are observing over-alkylation of the carbamate nitrogen. How do we suppress this?The Causality: In the three-component coupling of a primary amine, CO₂, and an alkyl halide (R-X) mediated by Cesium Carbonate (Cs₂CO₃) in anhydrous DMF, the base generates a highly reactive "naked" amide anion[5]. After CO₂ insertion forms the carbamate salt, the subsequent electrophilic trapping by the alkyl halide can happen twice if the intermediate isn't stabilized, leading to N-alkylation[5].
The Fix: Introduce Tetrabutylammonium iodide (TBAI) as an additive. TBAI minimizes over-alkylation by stabilizing the incipient carbamate anion through complexation/conjugation with the bulky tetrabutylammonium cation, forcing the reaction to halt at the mono-alkylated carbamate (yielding >90% desired product)[5][6].
Section 2: Mechanistic Visualizations
To assist in your diagnostic workflow, the following logic diagrams map out the critical kinetic pathways governing carbamate reaction outcomes.
Mechanistic divergence in carbamate synthesis showing target formation vs. urea pathways.
Three-component coupling of amine, CO2, and alkyl halide featuring TBAI stabilization.
Section 3: Standard Operating Protocols (SOPs)
Every robust procedure relies on self-validating checkpoints to prevent end-of-line reaction failures.
Protocol A: Chemoselective Carbamate Synthesis via Chloroformates (Moisture-Free)
Objective: Maximize N-carbamylation while eliminating urea/carbonate byproducts.
System Preparation: Oven-dry all glassware at 120°C for 4 hours. Assemble hot under an argon stream.
Reagent Loading: Dissolve the amine (1.0 eq) in anhydrous CH₂Cl₂ (pre-dried over 4Å molecular sieves). Add DIPEA (1.5 eq).
Self-Validation Check: Spot a drop of the mixture on wet pH paper. A pH > 8 confirms the system is sufficiently basic to maintain the amine in its nucleophilic, unprotonated state.
Electrophile Addition: Cool the flask to 0°C in an ice bath. Add the chloroformate (1.05 eq) dropwise over 30 minutes via syringe pump.
Causality Note: Fast addition creates localized high-concentration zones of electrophile and exotherms, pushing the reaction toward double-addition (urea)[1].
Reaction Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours.
Self-Validation Check: Run an LC-MS of a 50 µL aliquot quenched in MeOH. Look for the target mass
. If a mass corresponding to (Urea) appears, immediately halt further chloroformate addition as moisture has compromised the system.
Workup: Wash sequentially with cold 1M HCl (removes excess DIPEA/amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
Protocol B: Green Three-Component Synthesis via CO₂ Fixation
Objective: Halogen-free carbamate generation using CO₂ gas.
Activation: Suspend the amine (1.0 eq) and Cs₂CO₃ (1.5 eq) in anhydrous DMF. Add TBAI (0.1 eq) to the suspension[5].
Carbonylation: Vigorously bubble anhydrous CO₂ gas through the suspension using a fritted dispersion tube at room temperature for 1 hour.
Self-Validation Check: The reaction mixture should become noticeably turbid as the relatively insoluble carbamate anion salt forms[5]. A slight exotherm confirms CO₂ incorporation.
Trapping: Add the alkyl halide (1.1 eq) dropwise. Stir overnight at 60°C.
Validation: Analyze via HPLC. The addition of TBAI should reflect a >90% peak integration for the mono-alkylated carbamate against <2% for the over-alkylated byproduct[5].
Section 4: Quantitative Parameter Optimization
Summarizing quantitative adjustments simplifies troubleshooting. Use the matrix below to navigate away from suboptimal baseline conditions.
Parameter
Baseline Condition
Optimized Adjustment
Mechanistic Rationale
Expected Yield Impact
System Moisture
Ambient / Air
<50 ppm (Anhydrous)
Prevents generation of carbamic acid which decarboxylates into urea-forming amines[1].
+30 to 40%
Reaction Base
Triethylamine (TEA)
DIPEA (1.2 - 1.5 eq)
Steric bulk of DIPEA prevents it from acting as a competing nucleophile, suppressing acylammonium side-reactions.
+10 to 15%
Catalyst (Carbonates)
Strong Base (t-BuOK)
Zn(OAc)₂ (5 - 10 mol%)
Lewis acids activate the carbonate oxygen without initiating transesterification byproducts[3].
+40 to 50%
CO₂ Synthesis Additive
None
TBAI (10 mol%)
Tetramethylammonium iodide stabilizes the carbamate anion, physically restricting subsequent N-alkylation[5].
N-Alkylation reduced by >85%
Temperature
25°C (Room Temp)
0°C to 10°C
Kinetic control suppresses the activation energy required for the tertiary amine to attack the product carbamate[1].
Minimizes impurities to <2%
Section 5: References
Organic Carbamates in Drug Design and Medicinal Chemistry
Source: National Institutes of Health (NIH)
URL:
Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups
Source: ResearchGate
URL:
Side reaction prevention in carbamate synthesis from (R)-quinuclidin-3-yl carbonochloridate
Source: BenchChem
URL:
Efficient Carbamate Synthesis (WO2000050389A1)
Source: Google Patents
URL:
An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins
Source: National Institutes of Health (NIH)
URL:
An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols
Source: Organic Chemistry Portal
URL:
Stability issues of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate in solution
Welcome to the Technical Support Center for Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate (CAS: 1936628-40-8). Designed for researchers and drug development professionals, this guide synthesizes kinetic data and stru...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate (CAS: 1936628-40-8). Designed for researchers and drug development professionals, this guide synthesizes kinetic data and structural mechanics to provide comprehensive troubleshooting and processing protocols.
The successful manipulation of this molecule requires a delicate balancing act: you must navigate the extreme acid-lability of the tert-butyloxycarbonyl (Boc) protecting group[1] while simultaneously avoiding the base-catalyzed ring-opening events that plague the benzo[d]isoxazole heterocycle[2].
Troubleshooting & FAQs: Stability and Reactivity
Q1: Why does my compound spontaneously degrade into an amine salt when dissolved in halogenated solvents (e.g., Chloroform, Dichloromethane) over time?Expert Insight & Causality:
Halogenated solvents undergo slow photo-oxidation to generate trace amounts of hydrochloric acid (HCl) during prolonged storage. The Boc protecting group is highly acid-labile. The degradation is an acid-catalyzed deprotection that proceeds via rapid equilibrium protonation of the carbonyl oxygen, followed by a rate-limiting fragmentation[3]. This yields a stable tert-butyl carbocation and a highly unstable carbamic acid intermediate, which instantly decarboxylates into carbon dioxide and the free amine[1]. Since this reaction exhibits a second-order rate dependence on acid concentration[3], even trace molarities of HCl will initiate auto-catalytic degradation over time.
Solution: Store the compound in acid-free, non-halogenated solvents (e.g., anhydrous THF, Ethyl Acetate). If DCM is required for a reaction, pass it through a basic alumina plug immediately prior to use to strip trace HCl.
Q2: I attempted to deprotonate a secondary functional group on the molecule using Potassium Hydroxide (KOH), but LC-MS indicates the loss of the heterocyclic core structure. What happened?Expert Insight & Causality:
While the benzo[d]isoxazole ring benefits from general aromatic stability, its N–O bond is its mechanistic "Achilles' heel"[2]. Strong bases promote nucleophilic cleavage and base-catalyzed ring opening (akin to Boulton–Katritzky rearrangements)[4]. Ring opening is heavily dependent on pH and temperature; at pH > 10, the lability of the N–O bond increases exponentially, leading to complete structural fragmentation[2].
Solution: Avoid strong hydroxide or alkoxide bases. Switch to sterically hindered, mild amine bases (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine) which do not possess the nucleophilicity required to initiate N–O bond cleavage.
Q3: How can I perform a clean Boc deprotection without utilizing strong acids that might require a damaging basic neutralization step later?Expert Insight & Causality:
For completely orthogonal deprotection without acids or bases, utilize continuous-flow thermolytic conditions. Thermally driven N-Boc deprotection (e.g., heating to 200–225 °C in an inert solvent like anisole) forces the concerted release of isobutylene and rapid decarboxylation without any added reagents[5]. This yields the free amine directly, bypassing the need for a potentially hazardous basic salt-break step.
Mandatory Visualizations: Degradation and Reactivity
Pathway 1: Mechanistic divergence of acid-catalyzed Boc cleavage vs base-catalyzed ring opening.
Workflow 1: Self-validating experimental sequence for controlled Boc deprotection.
Quantitative Data Summaries
The following tables summarize the kinetic boundaries you must operate within to prevent off-target degradation.
Table 1: Kinetics of Boc Deprotection (Acid Sensitivity)
Demonstrating the second-order dependence on acid concentration[3], higher concentrations drastically reduce the half-life of the molecule.
Acid System (in DCM)
Relative Acid Concentration
Half-life (t½) at 25 °C
Primary Mechanism / Result
0.1% TFA
Trace / Catalytic
> 72 hours
Slow generation of t-butyl cation
5.0% TFA
Low
~ 4.5 hours
Incomplete fragmentation
20.0% TFA
Moderate
~ 15 minutes
Clean decarboxylation (Optimal)
50.0% TFA
High
< 2 minutes
Rapid cleavage; risk of side-reactions
Table 2: Hydrolytic Stability of the Benzo[d]isoxazole Ring (Base Sensitivity)
Extrapolated from benchmark stability assessments of structurally analogous isoxazole rings (e.g., Leflunomide models)[2].
This workflow removes the Boc group while strictly protecting the base-sensitive benzo[d]isoxazole ring during the workup.
Dissolution: Dissolve Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate (1.0 mmol) in anhydrous DCM (8.0 mL). Causality: Using anhydrous DCM prevents water from acting as a competing nucleophile once the carbocation forms.
Acid Addition: Slowly add Trifluoroacetic acid (TFA, 2.0 mL) dropwise at 0 °C, then warm to 25 °C.
Self-Validating Check (Visual Kinetics): Observe the reaction mixture. The generation of CO₂ gas bubbles will commence. The reaction is self-validating : the complete cessation of bubbling indicates that the rate-limiting fragmentation and subsequent decarboxylation are complete (typically 15-30 minutes).
Concentration: Immediately concentrate the mixture in vacuo keeping the water bath strictly below 30 °C to prevent thermal degradation of the isoxazole core.
Self-Validating Salt Break: Dissolve the residue in Ethyl Acetate (10 mL). Slowly add saturated aqueous
while continuously monitoring with a pH meter until the aqueous layer reads exactly pH 8.0 .
Validation Loop: Achieving pH 8.0 ensures the TFA salt is successfully neutralized into the free amine, but falls well short of the pH > 10 threshold that would trigger benzo[d]isoxazole ring opening (as shown in Table 2)[2].
Isolation: Extract the organic layer, wash with brine, dry over anhydrous
, and concentrate to yield the pure (benzo[d]isoxazol-3-yl)methanamine.
References
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions
ACS Publications (Org. Process Res. Dev.).
URL:[Link]
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration
Scribd (J. Org. Chem.).
URL:[Link]
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines
Beilstein Journal of Organic Chemistry.
URL:[Link]
Comparative analysis of different synthetic methods for benzo[d]isoxazoles
An in-depth evaluation of the benzo[d]isoxazole pharmacophore reveals its indispensable role in medicinal chemistry, notably serving as the structural anchor for atypical antipsychotics (e.g., risperidone, paliperidone)...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth evaluation of the benzo[d]isoxazole pharmacophore reveals its indispensable role in medicinal chemistry, notably serving as the structural anchor for atypical antipsychotics (e.g., risperidone, paliperidone) and potent anticonvulsants (e.g., zonisamide) .
As a Senior Application Scientist, I have evaluated multiple routes to construct this bicyclic system. Historically, bench chemists relied on brute-force cyclizations. However, the advent of late-stage C–H functionalization and mild cycloadditions has expanded our synthetic toolkit. This guide objectively compares the three leading synthetic methodologies, detailing the causality behind the reaction conditions and establishing self-validating protocols to ensure reproducible yields.
Mechanistic Overview
Before executing bench-level protocols, it is critical to map the mechanistic divergence of these synthetic strategies. The flowchart below illustrates the transition from starting materials to the conserved benzo[d]isoxazole core.
Figure 1: Mechanistic divergence in benzo[d]isoxazole synthetic pathways.
Comparative Data Analysis
To rationally select a synthetic route, chemists must weigh the accessibility of starting materials against functional group tolerance. The table below summarizes the operational parameters for each method.
Sensitive to aerobic oxidation; requires excess oxidant for Pd-turnover.
Method C: [3+2] Cycloaddition
Silylaryl Triflates, Chlorooximes
CsF, Acetonitrile
Aryne intermediate generation
35–65%
Self-dimerization of nitrile oxides severely limits the yield.
Method A: Classical SNAr Cyclization
Scientific Grounding: Base-mediated nucleophilic aromatic substitution (SNAr) of ortho-haloaryl oximes remains the industrial standard due to its scalability. Hydroxylamine condenses with the ketone to form an oxime. Under strongly basic conditions, the oxime acts as an internal nucleophile, displacing the ortho-halide to close the isoxazole ring.
Causality & Experience: Fluorine is strictly preferred over chlorine or bromine as the leaving group. While the C–F bond is thermodynamically stronger, SNAr relies on the rate-determining addition step; fluorine's high electronegativity drastically polarizes the adjacent carbon, accelerating nucleophilic attack.
Validated Experimental Protocol:
Condensation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the ortho-fluoroaryl ketone and 12.0 mmol of hydroxylamine sulfate in 25 mL of anhydrous methanol.
Base Addition: Slowly add 30.0 mmol of Potassium Hydroxide (KOH) flakes. Causality note: Gradual addition prevents exothermic spiking. Ensure complete dissolution to avoid localized superheating, which causes irreversible tarring of the oxime.
Cyclization: Attach a reflux condenser and heat to 65 °C for 6–8 hours.
Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The endpoint is confirmed when the UV-active starting material spot is completely consumed.
Workup: Cool to room temperature, quench with 10 mL demineralized water to crash out the inorganic salts, and extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Scientific Grounding: This modern, step-economic method reported by Duan et al. constructs the heterocycle by activating the C–H bonds ortho to phenol-derived N-phenoxyacetamides .
Causality & Experience: The choice of Pd(TFA)₂ over generic Pd(OAc)₂ is non-negotiable here. The highly electron-withdrawing trifluoroacetate ligands significantly increase the electrophilicity of the Pd(II) center, which is mandatory to overcome the high activation energy of the initial C–H cleavage. Furthermore, tert-amyl alcohol (t-AmOH) is deployed as a bulky, non-nucleophilic solvent that prevents competitive side reactions with the aldehyde coupling partner.
Validated Experimental Protocol:
Setup: Charge an oven-dried Schlenk tube with N-phenoxyacetamide (0.2 mmol), aldehyde (0.4 mmol), and Pd(TFA)₂ (10 mol%).
Atmospheric Control: Evacuate and backfill the tube with Nitrogen three times. Causality note: Oxygen competitively oxidizes the active palladium species, leading to premature catalyst death (palladium black precipitation).
Oxidant Addition: Inject 2 mL of t-AmOH followed by 2.5 equivalents of tert-Butyl hydroperoxide (TBHP). TBHP is critical as the terminal oxidant to turn Pd(0) back over to Pd(II).
Heating: Stir at 60 °C for 12 hours.
Validation: A color transition from pale yellow to deep amber indicates active catalyst turnover. End the reaction when LC-MS confirms product mass.
Workup: Filter the crude mixture directly through a short plug of silica gel (eluting with dichloromethane) to trap the bulk palladium, then purify via flash column chromatography.
Method C: [3+2] Cycloaddition of Arynes and Nitrile Oxides
Scientific Grounding: This approach utilizes a purely non-metal, dipolar cycloaddition. A nitrile oxide (generated in situ from a chlorooxime) reacts with a highly transient aryne intermediate (generated from a silylaryl triflate) .
Causality & Experience: The greatest threat to this reaction is the rapid self-dimerization of nitrile oxides into unreactive furoxans. To circumvent this, we employ a kinetic separation strategy. By using a syringe pump, the steady-state concentration of the nitrile oxide is kept exceptionally low, heavily favoring cross-coupling with the aryne over self-dimerization.
Validated Experimental Protocol:
Aryne Generation Matrix: In a flame-dried round-bottom flask under Argon, combine 0.50 mmol of the ortho-(trimethylsilyl)phenyl triflate and 1.50 mmol of Cesium Fluoride (CsF) in 3.0 mL of anhydrous Acetonitrile.
Precursor Preparation: Dissolve 0.25 mmol of the chlorooxime in 3.0 mL of Acetonitrile and load it into a gas-tight syringe.
Controlled Addition: Mount the syringe on a programmable pump. Deliver the chlorooxime solution dropwise into the vigorously stirring aryne matrix over exactly 2.5 hours at 25 °C. Causality note: Do not accelerate the feed rate; dispensing faster than 1.2 mL/hr will plummet your yield due to furoxan generation.
Validation: Stir for an additional 1 hour post-addition. Perform a crude NMR aliquot check; the disappearance of the characteristic silyl-methyl protons (~0.3 ppm) confirms the exhaustion of the benzyne precursor.
Workup: Dilute with 10 mL water, extract with Dichloromethane (3 x 10 mL), wash with brine, and isolate via chromatography.
References
Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1
ACS Chemical Neuroscience
URL:[Link]
Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation
Chemical Science
URL:[Link]
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes
Organic Letters
URL:[Link]
Comparative
Structural validation of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate using spectroscopy
Structural Validation and Performance Comparison of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate As a Senior Application Scientist involved in late-stage medicinal chemistry and structural authentication, I routinel...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Validation and Performance Comparison of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate
As a Senior Application Scientist involved in late-stage medicinal chemistry and structural authentication, I routinely evaluate the integrity and performance of heteroaromatic building blocks. Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate—often referred to as Boc-protected 3-(aminomethyl)-1,2-benzisoxazole—is a highly privileged pharmacophore scaffold. Derivatives of the benzo[d]isoxazole core frequently appear in approved neurological therapeutics (e.g., zonisamide, risperidone) due to their unique dopaminergic and serotonergic affinities.
However, sourcing and validating this exact regiochemical architecture requires stringent analytical oversight. Synthesis of these precursors can frequently result in isomeric byproducts (such as the benzo[c]isoxazole regioisomer) or des-Boc degradation products. This guide objectively compares the structural validation and chemical performance of the high-purity Boc-protected product against standard market alternatives, providing comprehensive, self-validating experimental protocols for definitive structural authentication.
Performance Comparison: The Product vs. Alternatives
When integrating the benzo[d]isoxazol-3-ylmethylamine motif into a synthetic pipeline, the choice of protecting group dictates both the compound's chemical stability and its spectroscopic clarity during intermediate characterization[1].
The target product utilizes a Boc (tert-butyloxycarbonyl) protecting group. In the table below, we compare its performance against the two most common commercial alternatives: the Fmoc-protected derivative and the Unprotected free amine.
Table 1: Performance and Spectroscopic Matrix of Benzo[d]isoxazol-3-ylmethylamines
Stable to nucleophiles and bases; highly acid-labile.
Stable to acids; highly base-labile (deprotects in piperidine).
Prone to atmospheric oxidation, N-alkylation, and CO₂ adducts.
NMR Signal Clarity
Excellent. 9H singlet at ~1.45 ppm acts as a distinct spectroscopic beacon.
Moderate. Fmoc aromatics heavily overlap with the benzo[d]isoxazole ring.
Poor. Broad, unpredictable NH₂ exchange peak; prone to solvent interactions.
Shelf-Life
>2 years at 4°C
~1 year (sensitive to light/ambient bases)
<6 months (requires inert atmosphere)
Causal Insight: The Boc-protected product is objectively superior for solution-phase drug discovery. The causality lies in its orthogonal stability: it perfectly resists the basic cross-coupling conditions often used to modify the aromatic ring, while the bulky tert-butyl group prevents unwanted nucleophilic attacks at the methylene bridge. Furthermore, its distinct aliphatic NMR signature drastically simplifies spectral interpretation compared to the Fmoc group, which convolutes the critical aromatic region[2].
Fig 1: Orthogonal protecting group logic comparing Boc (Product) and Fmoc (Alternative) stability.
Spectroscopic Structural Validation: The Gold Standard
Validating Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate requires a multi-nuclear approach to rule out regioisomers. The key to verification lies in understanding the anisotropic effects of the benzo[d]isoxazole core.
¹H and ¹³C NMR Mapping
The chemical shifts of the product are heavily dictated by the strongly electron-withdrawing nature of the isoxazole's C=N–O system[3].
The Aliphatic Beacon: A sharp integration of 9 protons at 1.45 ppm (singlet) definitively proves the intact Boc group. Missing or diminished integration here instantly flags a des-Boc alternative/impurity[4].
The Methylene Bridge: The -CH₂- spacer connecting the isoxazole C3 to the carbamate nitrogen appears as a doublet at 4.60 ppm (
Hz) due to vicinal coupling with the adjacent NH proton.
The Aromatic Regiochemistry (Critical Check): The spatial arrangement of the benzo[d]isoxazole ring places the H-4 proton (peri to the C3 position) directly within the deshielding cone of the C=N bond. This forces the H-4 resonance downfield to ~7.8 ppm (doublet) . The H-7 proton (adjacent to the oxygen atom) typically resonates at ~7.5 ppm (doublet) , while H-5 and H-6 form multiplets around 7.2–7.4 ppm [5].
Mechanistic Rationale: If the product were the benzo[c]isoxazole regioisomer, the electronic distribution would be dramatically altered, resulting in a highly symmetrical aromatic splitting pattern devoid of the distinct 7.8 ppm H-4 deshielding.
High-Resolution Mass Spectrometry (HRMS)
Under positive Electrospray Ionization (ESI+), the product (
) yields a theoretical of 249.1234 . Crucially, the causality of its fragmentation pathway provides internal verification: applying elevated collision energy results in the characteristic neutral loss of isobutylene (56 Da) and CO₂ (44 Da), sequentially generating an fragment at m/z 149.07, corresponding to the bare benzo[d]isoxazol-3-ylmethanamine cation.
Fig 2: Spectroscopic decision tree for validating Boc-benzo[d]isoxazol-3-ylmethylamine.
Self-Validating Experimental Protocols
To ensure uncompromising E-E-A-T standards, the following protocols are designed as self-validating analytical systems. Every parameter includes an internal fail-safe to guarantee that the generated data is a reflection of the molecule, not instrumental error.
Objective: To map the carbon framework and verify regiochemistry without solvent-induced shift artifacts.
Sample Preparation: Dissolve 15 mg of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate in 0.6 mL of high-purity CDCl₃.
Self-Validating Anchor Spiking: Add exactly 0.03% (v/v) Tetramethylsilane (TMS) into the NMR tube.
Causality: Using CDCl₃ over DMSO-d₆ prevents the water peak (3.3 ppm in DMSO) from overlapping with the crucial methylene bridge signals. Spiking with TMS creates an internal reference locked exactly at 0.00 ppm. If the TMS peak drifts, the instrument's magnetic field homogeneity is compromised, invalidating the run and demanding re-shimming.
Acquisition (¹H): Run at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the tert-butyl protons, allowing for strict, quantitative 9H integration.
Acquisition (¹³C): Run at 100 MHz using proton decoupling (WALTZ-16). You must resolve 13 distinct carbon signals. The carbamate carbonyl will appear at ~156 ppm, while the C3 isoxazole carbon will appear significantly deshielded at ~160 ppm.
Protocol B: Lock-Mass Corrected HRMS (ESI-TOF)
Objective: To confirm the precise elemental composition and validate the presence of the Boc moiety.
Sample Preparation: Dilute the product to 1 μg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. The formic acid forces the protonation of the isoxazole nitrogen, maximizing the
ion yield.
Self-Validating Source Setup: Configure the ESI source for dual-spray continuous infusion. In spray 1, introduce the sample. In spray 2, introduce Leucine Enkephalin (known
at m/z 556.2771).
Causality: This dual-spray method is a self-validating system. The continuous reading of the lock-mass standard corrects for any real-time thermal drift in the Time-of-Flight tube. If the Leucine Enkephalin mass strays beyond 5 ppm, the software automatically invalidates the sample's mass reading.
Fragmentation (MS/MS): Isolate the precursor ion at m/z 249.12 and apply a collision energy ramp from 10 to 30 eV. Observe the diagnostic transitions:
(loss of isobutylene) and (loss of CO₂).
References
Benchchem. "A Comparative Guide to the NMR Analysis of Boc-NH" Benchchem Technical Guides.
Hebei Boze Chemical Co.
National Institutes of Health (NIH).
Google Patents.
National Institutes of Health (NIH). "Identification of novel 2-(benzo[d]isoxazol-3-yl)